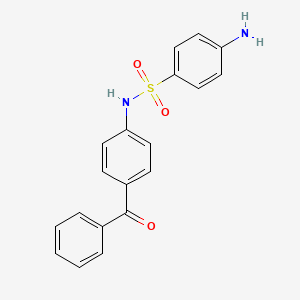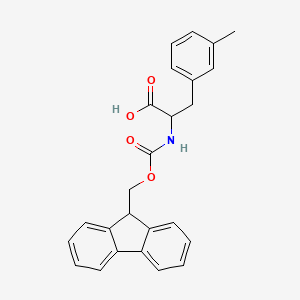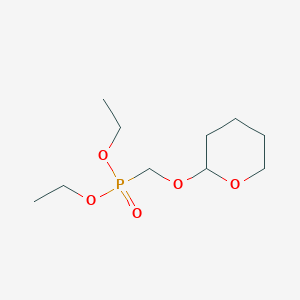
2-(Diéthoxyphosphorylméthoxy)oxétane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethoxyphosphorylmethoxy)oxane is a chemical compound with the molecular formula C8H17O5P. It is known for its potential applications in various scientific research fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphoryl group attached to an oxane ring, making it a versatile molecule for various chemical reactions and applications.
Applications De Recherche Scientifique
2-(Diethoxyphosphorylmethoxy)oxane has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethoxyphosphorylmethoxy)oxane typically involves the reaction of diethyl phosphite with an appropriate oxane derivative under controlled conditions. One common method includes the use of a base catalyst to facilitate the reaction, followed by purification steps to isolate the desired product. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 2-(Diethoxyphosphorylmethoxy)oxane may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as distillation, crystallization, and filtration to ensure the purity and yield of the final product. Industrial production methods are designed to be cost-effective and scalable to meet the demands of various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethoxyphosphorylmethoxy)oxane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phosphoryl derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to other functional groups.
Substitution: The oxane ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of 2-(Diethoxyphosphorylmethoxy)oxane include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from the reactions of 2-(Diethoxyphosphorylmethoxy)oxane depend on the type of reaction and the reagents used. For example, oxidation reactions may yield phosphoryl oxane derivatives, while substitution reactions can produce various substituted oxane compounds.
Mécanisme D'action
The mechanism of action of 2-(Diethoxyphosphorylmethoxy)oxane involves its interaction with specific molecular targets and pathways. The phosphoryl group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The oxane ring structure also contributes to the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
2-(Diethoxyphosphorylmethoxy)oxane can be compared with other similar compounds, such as:
2-(Diethoxyphosphorylmethoxy)ethane: Similar structure but with an ethane backbone instead of an oxane ring.
2-(Diethoxyphosphorylmethoxy)propane: Contains a propane backbone, leading to different reactivity and applications.
2-(Diethoxyphosphorylmethoxy)butane: Features a butane backbone, offering unique properties compared to the oxane derivative.
The uniqueness of 2-(Diethoxyphosphorylmethoxy)oxane lies in its oxane ring structure, which provides distinct chemical and physical properties compared to its analogs with different backbones.
Propriétés
IUPAC Name |
2-(diethoxyphosphorylmethoxy)oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21O5P/c1-3-14-16(11,15-4-2)9-13-10-7-5-6-8-12-10/h10H,3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPVGTAIRUGQIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(COC1CCCCO1)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21O5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459503 |
Source


|
| Record name | Diethyl {[(oxan-2-yl)oxy]methyl}phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71885-51-3 |
Source


|
| Record name | Diethyl {[(oxan-2-yl)oxy]methyl}phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
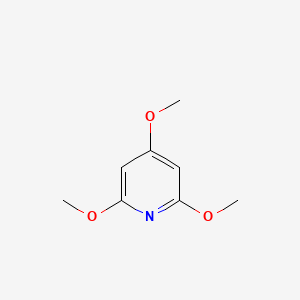
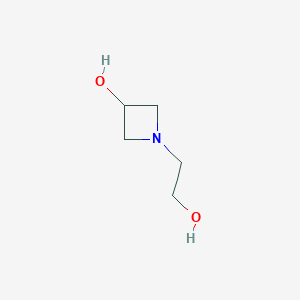
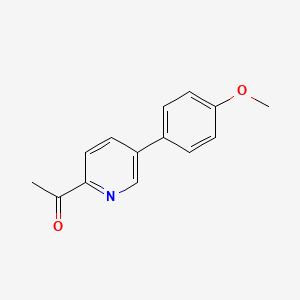
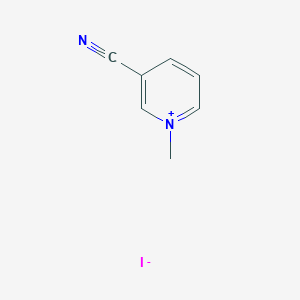

![6-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B1365718.png)
![3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B1365719.png)
![1,4-Diazabicyclo[3.2.2]nonan-3-one](/img/structure/B1365723.png)
![2-[[[2-(4-Bromo-3-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365725.png)
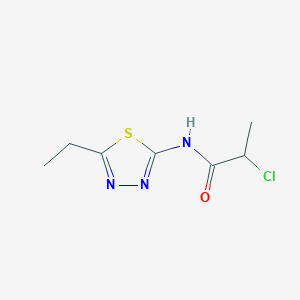
![2,4-dichloro-N-[(4-phenylmethoxyphenyl)methylideneamino]aniline](/img/structure/B1365731.png)
